Biochemical Potency: AR03 IC50 vs. CRT0044876 and Other APE1 Inhibitors
AR03 inhibits recombinant human Ape1 with an IC50 of 2.1 µM [REFS‑1]. In the same biochemical assay format, the widely used comparator CRT0044876 displays an IC50 of approximately 3 µM [REFS‑2]. AR03 thus demonstrates a 1.4‑fold lower IC50 for Ape1 endonuclease inhibition than CRT0044876.
| Evidence Dimension | Biochemical inhibition of Ape1 endonuclease activity |
|---|---|
| Target Compound Data | IC50 = 2.1 µM |
| Comparator Or Baseline | CRT0044876 IC50 ≈ 3 µM |
| Quantified Difference | 1.4‑fold lower IC50 |
| Conditions | Recombinant human Ape1 protein, in vitro fluorescence‑based incision assay |
Why This Matters
Lower biochemical IC50 indicates AR03 may achieve equivalent target engagement at lower concentrations, potentially reducing off‑target effects in cell‑based studies.
- [1] Bapat A, Glass LS, Luo M, Fishel ML, Long EC, Georgiadis MM, Kelley MR. Novel small molecule inhibitor of Ape1 endonuclease blocks proliferation and reduces viability of glioblastoma cells. J Pharmacol Exp Ther. 2010;334(3):988-998. View Source
- [2] Srinivasan A, Wang L, Cline CJ, et al. Small‑Molecule Inhibitors of APE1 DNA Repair Function: An Overview. Curr Mol Pharmacol. 2012;5(1):36-53. Table 4. View Source
